molecular formula C12H16N2O B1522528 1-[4-(1-Aminoethyl)phenyl]pyrrolidin-2-one CAS No. 1258641-00-7

1-[4-(1-Aminoethyl)phenyl]pyrrolidin-2-one

Cat. No.: B1522528
CAS No.: 1258641-00-7
M. Wt: 204.27 g/mol
InChI Key: IIPWVKDPLQHHNR-UHFFFAOYSA-N
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Description

1-[4-(1-Aminoethyl)phenyl]pyrrolidin-2-one is an organic compound with the molecular formula C12H16N2O and a molecular weight of 204.26 g/mol . This molecule features a pyrrolidin-2-one ring linked to a phenyl ring that is substituted with a 1-aminoethyl group. While specific biological data for this compound is not available in the current literature, its structure places it within a class of nitrogen-containing compounds known to be of significant interest in medicinal chemistry research. Structurally related compounds containing both a pyrrolidinone ring and an aromatic amine group are often investigated as building blocks or key intermediates in the synthesis of more complex molecules for pharmaceutical development . Researchers value this compound for its potential utility in exploring new chemical spaces. It is supplied strictly For Research Use Only. Researchers are responsible for verifying the specific applications and properties of this compound for their experimental work.

Properties

IUPAC Name

1-[4-(1-aminoethyl)phenyl]pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O/c1-9(13)10-4-6-11(7-5-10)14-8-2-3-12(14)15/h4-7,9H,2-3,8,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIPWVKDPLQHHNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)N2CCCC2=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201259777
Record name 2-Pyrrolidinone, 1-[4-(1-aminoethyl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201259777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1258641-00-7
Record name 2-Pyrrolidinone, 1-[4-(1-aminoethyl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1258641-00-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Pyrrolidinone, 1-[4-(1-aminoethyl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201259777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

1-[4-(1-Aminoethyl)phenyl]pyrrolidin-2-one is a complex organic compound notable for its potential applications in medicinal chemistry, particularly in neuropharmacology. Its structure includes a pyrrolidine ring with an aminoethyl group and a phenyl moiety, suggesting possible interactions with neurotransmitter systems. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

C10H12N2O\text{C}_{10}\text{H}_{12}\text{N}_{2}\text{O}

This structure features a five-membered nitrogen-containing ring (pyrrolidin-2-one), which contributes to its unique biological properties. The aminoethyl substitution on the phenyl ring is particularly noteworthy, as it may confer distinct pharmacological characteristics compared to related compounds.

Biological Activity Overview

This compound exhibits significant biological activity, particularly in the context of neuropharmacology. Research indicates its potential effects on neurotransmitter systems, especially serotonin and dopamine pathways. This suggests that the compound may have applications in treating mood disorders and neurodegenerative diseases.

Key Biological Activities:

  • Neuroactive Properties : Potential antidepressant effects due to interactions with serotonin and dopamine receptors.
  • Anti-inflammatory Effects : Preliminary studies indicate its capability to reduce inflammation.
  • Analgesic Properties : The compound may provide pain relief, warranting further investigation.

Comparative Analysis with Related Compounds

A comparative analysis of similar compounds reveals insights into the unique biological activities of this compound. The following table summarizes key structural features and biological activities:

Compound NameStructure FeaturesBiological Activity
1-(4-Aminomethyl)phenylpyrrolidin-2-oneSimilar pyrrolidine core; amino groupNeuroactive; potential antidepressant
4-(Aminomethyl)phenylpiperidinePiperidine instead of pyrrolidineAnalgesic properties
1-[4-(Methylamino)phenyl]pyrrolidin-2-oneMethylamino substitutionPotential stimulant effects
N-Benzylpyrrolidin-2-oneBenzyl substitutionAntidepressant-like effects

Case Studies and Research Findings

Recent studies have explored the pharmacological potential of this compound. For instance:

  • Neuropharmacological Studies : Investigations into its binding affinity to serotonin and dopamine receptors have shown promise for mood disorder treatments.
  • Anti-inflammatory Research : Preliminary findings suggest that the compound may inhibit pro-inflammatory cytokines, indicating potential use in treating inflammatory conditions.
  • Analgesic Activity : In vitro assays demonstrated significant analgesic effects, supporting further exploration in pain management therapies.

Comparison with Similar Compounds

Key Structural and Functional Differences

  • Aminoethyl vs. Aminomethyl Groups: The presence of an aminoethyl chain (as in the target compound) may enhance lipophilicity and membrane permeability compared to aminomethyl derivatives (e.g., 1-[4-(aminomethyl)benzyl]pyrrolidin-2-one ).
  • Piperazine-Containing Derivatives: Compounds with piperazine rings (e.g., S-61 , compound 7 ) exhibit strong α1-adrenoceptor binding and antiarrhythmic activity. The piperazine moiety facilitates interactions with adrenergic receptors, while the pyrrolidin-2-one core stabilizes the bioactive conformation.
  • Antioxidant Activity : Thioxo-oxadiazole and triazole derivatives (e.g., ) demonstrate radical scavenging capabilities exceeding ascorbic acid, highlighting the role of electron-donating substituents in redox modulation.

Pharmacological Highlights

  • Antiarrhythmic Effects: Piperazine-linked pyrrolidin-2-ones (e.g., ED50 = 1.0 mg/kg ) outperform non-piperazine analogs, suggesting the necessity of the piperazine ring for cardiac activity.
  • Hypotensive Activity : Substitutions like fluorine or hydroxyl groups on the phenyl ring (e.g., compound 8 ) correlate with prolonged blood pressure reduction, likely due to enhanced receptor affinity and metabolic stability.

Preparation Methods

Synthesis via Reduction and Halogenation of Pyrrolidone Derivatives

One industrially viable approach involves the transformation of 1-methyl-2-pyrrolidone into the target compound through sequential reduction, halogenation, and substitution steps:

  • Step 1: Reduction of Pyrrolidone
    1-methyl-2-pyrrolidone is reacted with sodium borohydride at 0–50 °C to yield 1-methyl-2-hydroxypyrrolidine almost quantitatively.

  • Step 2: Halogenation
    The hydroxypyrrolidine intermediate is halogenated (typically chlorination or bromination) at low temperatures (0 to −20 °C) to form the corresponding halide.

  • Step 3: Nucleophilic Substitution
    The halide is reacted with an alkoxide of an alkali metal and nitroethane to form 1-alkyl-2-(2-nitroethylidene)pyrrolidine.

  • Step 4: Catalytic Hydrogenation
    The nitro compound undergoes reduction by hydrogenation using a palladium hydroxide catalyst to yield 1-alkyl-2-(2-aminoethyl)pyrrolidine, the target aminoethyl-substituted pyrrolidine derivative.

This method is described as efficient, suitable for industrial scale due to relatively mild conditions and good overall yields, avoiding cumbersome purification steps seen in earlier methods.

Step Reaction Type Reagents/Conditions Product Intermediate
1 Reduction Sodium borohydride, 0–50 °C 1-methyl-2-hydroxypyrrolidine
2 Halogenation Halogenating agent, 0 to −20 °C 1-methyl-2-halo-pyrrolidine
3 Nucleophilic substitution Alkali metal alkoxide, nitroethane 1-alkyl-2-(2-nitroethylidene)pyrrolidine
4 Catalytic hydrogenation H2, Pd(OH)2 catalyst 1-alkyl-2-(2-aminoethyl)pyrrolidine

Alkylation of 4-Phenyl-2-pyrrolidone Derivatives

Another synthetic route involves alkylation of 4-phenyl-2-pyrrolidone derivatives to introduce the aminoethyl substituent:

  • The alkali salt of 4-phenyl-2-pyrrolidone is prepared by reaction with sodium methoxide in toluene under reflux, removing methanol by distillation.

  • This salt is then alkylated with 2-chloroacetamide at low temperature (~15 °C) over several hours.

  • The reaction yields 1-carbamoylmethyl-4-phenyl-2-pyrrolidone, which can be further transformed to the aminoethyl derivative by subsequent reduction or deprotection steps.

This method provides moderate yields (~36%) and allows recovery of unreacted starting material for reuse, making it practical for scale-up.

Step Reaction Type Reagents/Conditions Product Intermediate
1 Salt formation Sodium methoxide, toluene, reflux Sodium salt of 4-phenyl-2-pyrrolidone
2 Alkylation 2-chloroacetamide, 10–15 °C 1-carbamoylmethyl-4-phenyl-2-pyrrolidone

Cyclization from Donor–Acceptor Cyclopropanes

A more recent synthetic strategy involves the use of donor–acceptor cyclopropanes bearing appropriate substituents:

  • Cyclopropane derivatives react with aniline under nickel perchlorate catalysis.

  • The crude reaction mixture is refluxed in toluene with acetic acid to induce cyclization forming 1,5-disubstituted pyrrolidin-2-ones.

  • The ester group present on the pyrrolidone ring can be removed by alkaline saponification followed by thermolysis in a one-pot operation to yield the target aminoethyl-substituted pyrrolidin-2-one.

This method is advantageous for its one-pot operation and mild conditions, providing diastereomeric mixtures that can be further purified.

Step Reaction Type Reagents/Conditions Product Intermediate
1 Cyclization Nickel perchlorate, aniline, reflux in toluene with acetic acid Pyrrolidin-2-one with ester substituent
2 Saponification & Thermolysis Alkaline saponification, heat 1,5-disubstituted pyrrolidin-2-one

Related Synthetic Approaches and Notes

  • Friedel-Crafts acylation of substituted aryl precursors followed by bromination and reaction with pyrrolidine can yield related pyrrolidinone derivatives, although this route is more common for analogs such as pyrovalerone rather than aminoethyl-substituted pyrrolidinones.

  • Hydrazone derivatives of pyrrolidin-2-one have been synthesized for biological evaluation but involve different functional groups and are less relevant to the direct preparation of 1-[4-(1-Aminoethyl)phenyl]pyrrolidin-2-one.

Summary Table of Preparation Methods

Method Starting Material Key Reagents/Conditions Yield/Notes Reference
Reduction-Halogenation-Hydrogenation 1-methyl-2-pyrrolidone NaBH4 reduction, halogenation (0 to −20 °C), Pd(OH)2 H2 reduction High yield, industrially viable
Alkylation of 4-phenyl-2-pyrrolidone 4-phenyl-2-pyrrolidone sodium salt NaOMe, toluene reflux, 2-chloroacetamide alkylation Moderate yield (36%), scalable
Cyclization of donor–acceptor cyclopropanes Donor–acceptor cyclopropane + aniline Ni(ClO4)2 catalysis, reflux in toluene with acetic acid, saponification One-pot, mild conditions, diastereomers

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for 1-[4-(1-Aminoethyl)phenyl]pyrrolidin-2-one derivatives?

  • Methodological Answer : Synthesis typically involves multi-step routes, including cyclization, substitution, and coupling reactions. For example:

  • Step 1 : Formation of the pyrrolidin-2-one core via lactamization or iodine-catalyzed domino reactions (e.g., using γ-butyrolactam) .
  • Step 2 : Functionalization at the 4-phenyl position through Suzuki-Miyaura coupling or nucleophilic substitution. Optimizing reaction conditions (e.g., toluene/DMF as solvents, nickel perchlorate as a catalyst) is critical for yield and purity .
  • Step 3 : Introduction of the 1-aminoethyl group via reductive amination or hydrazide intermediates .

Q. How is X-ray crystallography applied to determine the molecular structure of pyrrolidin-2-one derivatives?

  • Methodological Answer : SHELX programs (e.g., SHELXL) are widely used for refining crystallographic data. Key steps include:

  • Data Collection : High-resolution diffraction data from single crystals.
  • Refinement : Iterative adjustment of atomic coordinates and thermal parameters using SHELXL, which is robust for small molecules and high-resolution macromolecular data .
  • Validation : Analysis of residual density maps and R-factors to ensure structural accuracy.

Q. What spectroscopic techniques are used to characterize pyrrolidin-2-one derivatives?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR to confirm substituent positions and stereochemistry.
  • HPLC-MS : For purity assessment and molecular weight verification (e.g., compounds in with molecular weights ~300–400 g/mol) .
  • FT-IR : To identify functional groups (e.g., lactam C=O stretch at ~1680 cm⁻¹) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yields of substituted pyrrolidin-2-ones?

  • Methodological Answer :

  • Temperature : Controlled heating (e.g., 65–80°C) for cyclization steps to avoid side reactions .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution, while toluene minimizes byproducts in coupling reactions .
  • Catalysts : Iodine for domino reactions (yields up to 75%) ; nickel perchlorate for oxadiazole formation .

Q. How do structural modifications at the 4-phenyl position affect biological activity?

  • Methodological Answer :

  • Electron-Withdrawing Groups (e.g., -Cl, -F): Enhance interactions with hydrophobic pockets in target proteins, as seen in antiarrhythmic derivatives .
  • Bulkier Substituents (e.g., trifluoromethyl): May reduce solubility but improve binding affinity, as observed in triazolothiadiazine derivatives .
  • Aminoethyl Group : Facilitates hydrogen bonding with biological targets (e.g., CXCR4 signaling modulation) .

Q. What challenges arise in refining crystallographic data for pyrrolidin-2-one derivatives using SHELXL?

  • Methodological Answer :

  • Disorder Handling : Flexible side chains (e.g., aminoethyl groups) require multi-conformational modeling .
  • Twinned Data : SHELXL’s twin refinement tools are essential for high-Z′ structures .
  • Hydrogen Bonding Networks : Manual adjustment of H-atom positions to match electron density maps.

Q. How can discrepancies in structure-activity relationships (SAR) be resolved when substituents vary?

  • Methodological Answer :

  • Comparative Assays : Test derivatives under standardized conditions (e.g., IC₅₀ in enzyme inhibition assays) .
  • Computational Modeling : Molecular docking to predict binding modes and identify critical interactions (e.g., fluorophenyl vs. chlorophenyl substituents) .
  • Meta-Analysis : Cross-reference data from analogs (e.g., 3-amino vs. 1-ethylphenyl derivatives) to isolate substituent effects .

Q. What methodologies are used to analyze the pharmacological mechanisms of pyrrolidin-2-one derivatives?

  • Methodological Answer :

  • Target Identification : Radioligand binding assays for receptors (e.g., α₁-adrenergic receptors in antiarrhythmic studies) .
  • Pathway Analysis : Western blotting or qPCR to assess downstream signaling (e.g., CXCR4-mediated pathways) .
  • In Vivo Models : 2D/3D cell cultures and rodent models for efficacy and toxicity profiling .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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